2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid is a useful research compound. Its molecular formula is C13H5F6N3O2 and its molecular weight is 349.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Hepatitis B Virus (HBV) Agent Development
Researchers explored the use of a compound structurally related to 2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid in the development of anti-HBV agents. The study focused on modifying the compound's structure to enhance its solubility and metabolic stability, essential for its potential clinical use against HBV (Takahashi et al., 2019).
Synthesis of Functionalized Tetrahydroimidazo[1,2-a]pyridine Derivatives
A four-component synthetic protocol was developed for synthesizing imidazo[1,2-a]pyridines and imidazo[1,2,3-ij][1,8]naphthyridine derivatives. This protocol is significant for easy access to these derivatives using simple building blocks under mild conditions, which is important in medicinal chemistry (Li et al., 2012).
Synthesis Methodologies and Chemical Reactions
Various studies have focused on the synthesis methods and chemical reactions involving compounds structurally similar to this compound. These include the development of efficient synthesis processes, understanding the structure-activity relationships, and exploring different chemical reactions to create new derivatives with potential biological activities (Wang et al., 2011), (Wen et al., 2010).
Advanced Organic Synthesis Techniques
Some research has focused on advanced organic synthesis techniques like continuous flow synthesis, which represents a significant advance over traditional methods. This approach was applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, demonstrating its potential in the efficient production of complex organic compounds (Herath et al., 2010).
C-Met Kinase Inhibitor Development
Studies have also explored the use of imidazo[1,2-a][1,8]naphthyridine derivatives as potential c-Met kinase inhibitors. This research is crucial in developing new therapeutic agents targeting specific molecular pathways in cancer and other diseases (Wang et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid is the interferon-α receptor 2 (IFNAR2) . IFNAR2 is a type of cytokine receptor that binds to interferon-alpha (IFN-α), a protein that plays a crucial role in the immune response against viral infections .
Mode of Action
This compound directly binds to the extracellular domain of IFNAR2 in a 1:1 stoichiometric ratio . This binding activates cellular signaling events via IFNAR2 homodimerization in an IFNAR1-independent manner . This mode of action is distinct from that of interferon-α, which stimulates cellular responses only via IFNAR1/2 heterodimerization .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with IFNAR2 . By activating cellular signaling events via IFNAR2, this compound can potentially modulate the immune response against viral infections . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other biological molecules can affect the compound’s stability and its interaction with IFNAR2
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F6N3O2/c14-12(15,16)6-3-8(13(17,18)19)21-10-5(6)1-2-9-20-7(11(23)24)4-22(9)10/h1-4H,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPWHEKPOBYAMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F6N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382383 |
Source
|
Record name | 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439094-96-9 |
Source
|
Record name | 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.